4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid
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Overview
Description
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of pyridine-2,6-dicarboxylic acid, featuring an acetamidophenyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process. One common method involves the initial preparation of 3-acetamidophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2,6-dibromopyridine. The resulting intermediate is subsequently oxidized to yield the desired product. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A parent compound with similar coordination properties but lacking the acetamidophenyl group.
3,4-Pyridinedicarboxylic acid: An isomer with different substitution patterns on the pyridine ring.
2,6-Pyridinedicarbonyl dichloride: A derivative used in the synthesis of polyamido-polyester macrocycles
Uniqueness
4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of the acetamidophenyl group, which enhances its ability to participate in hydrogen bonding and increases its potential as a bioactive molecule. This structural feature distinguishes it from other pyridine-dicarboxylic acid derivatives and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C15H12N2O5 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
4-(3-acetamidophenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c1-8(18)16-11-4-2-3-9(5-11)10-6-12(14(19)20)17-13(7-10)15(21)22/h2-7H,1H3,(H,16,18)(H,19,20)(H,21,22) |
InChI Key |
DNRKHSWQNBHGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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